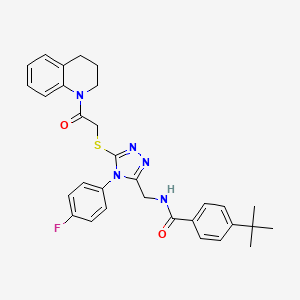

4-(tert-butyl)-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Description

This compound is a benzamide derivative featuring a 4-(tert-butyl)phenyl group linked to a triazole-thioether scaffold. The triazole ring is substituted with a 4-fluorophenyl group at position 4 and a methylene bridge connected to a 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl moiety via a sulfur atom . The tert-butyl group enhances lipophilicity, which may improve membrane permeability, while the dihydroquinoline moiety could contribute to interactions with enzymes or receptors involved in neurological or inflammatory pathways .

Properties

IUPAC Name |

4-tert-butyl-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32FN5O2S/c1-31(2,3)23-12-10-22(11-13-23)29(39)33-19-27-34-35-30(37(27)25-16-14-24(32)15-17-25)40-20-28(38)36-18-6-8-21-7-4-5-9-26(21)36/h4-5,7,9-17H,6,8,18-20H2,1-3H3,(H,33,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWSRBKCOXAMJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)N4CCCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(tert-butyl)-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group, a triazole moiety, and a dihydroquinoline structure, which are known to contribute to its biological properties. The presence of the 4-fluorophenyl group may enhance its pharmacological profile by influencing lipophilicity and receptor interactions.

Structural Formula

The structural formula can be represented as follows:

Research indicates that compounds similar to the one often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The triazole ring is known for its ability to inhibit certain enzymes such as cytochrome P450 , which plays a crucial role in drug metabolism.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of triazole-containing compounds. For instance, derivatives have shown significant activity against various bacterial strains and fungi. The compound's thioether linkage may enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Anticancer Properties

The potential anticancer activity of this compound is noteworthy. Triazoles have been documented to exhibit cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest. Studies have demonstrated that similar compounds can inhibit tumor growth in vivo, suggesting a promising avenue for cancer therapy.

Inhibition of Kinases

Research has indicated that compounds with similar structures can act as inhibitors of key kinases involved in cancer progression. For example, studies have shown that certain triazole derivatives can selectively inhibit CDK6 , a cyclin-dependent kinase crucial for cell cycle regulation, thereby leading to reduced proliferation of cancer cells.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of triazole derivatives against Staphylococcus aureus and Candida albicans. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against both pathogens, highlighting its potential as an antimicrobial agent .

Study 2: Anticancer Activity

In a preclinical study published in Cancer Research, researchers assessed the anticancer effects of a related triazole compound on various cancer cell lines. The compound demonstrated IC50 values ranging from 10 to 50 µM across different cell lines, indicating significant cytotoxicity . Furthermore, in vivo studies showed tumor regression in xenograft models treated with the compound.

Study 3: Kinase Inhibition

A recent investigation into kinase inhibitors revealed that triazole derivatives could effectively inhibit CDK4/6 activity with IC50 values in the low nanomolar range. This inhibition resulted in G1 phase arrest in cancer cells, suggesting a mechanism by which these compounds may exert their anticancer effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and its analogues:

Key Findings from Comparative Analysis

Triazole vs. Thiadiazole Cores: The target compound’s triazole core (4H-1,2,4-triazole) is structurally distinct from the thiadiazole-triazole hybrid in . Triazoles are known for hydrogen-bonding capabilities, which may enhance target binding compared to thiadiazoles, which exhibit stronger π-stacking interactions .

Role of the Dihydroquinoline Moiety: The 3,4-dihydroquinoline group in the target compound is absent in analogues like 9g and compound 72 . This moiety is associated with kinase inhibition (e.g., cyclin-dependent kinases) due to its planar aromatic system and nitrogen lone pairs .

Substituent Effects on Activity: Fluorine in the 4-fluorophenyl group (target compound) may increase metabolic stability compared to the 3-methylphenyl group in 9g . However, 9g’s 2-aminothiazole substituent confers tyrosinase inhibitory activity, suggesting divergent therapeutic applications . The tert-butyl group in the target compound and compound 72 enhances lipophilicity, but compound 72’s pyrazole ring may favor CNS penetration due to reduced polarity.

Synthetic Complexity :

- The target compound likely requires multi-step synthesis involving thioether formation and amide coupling, similar to methods in . In contrast, compound employs thiadiazole ring formation, which demands stringent temperature control .

Q & A

Q. Key Variables :

- Temperature : Higher temperatures (>100°C) may degrade sensitive groups like the dihydroquinoline moiety.

- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the final product .

What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Basic Research Question

- NMR Spectroscopy : 1H/13C NMR is critical for confirming the triazole ring (δ 8.1–8.5 ppm for protons adjacent to sulfur) and benzamide carbonyl (δ 165–170 ppm). The tert-butyl group appears as a singlet at δ 1.3–1.4 ppm .

- HRMS : High-resolution mass spectrometry validates molecular weight (calculated: ~550–600 g/mol) and detects impurities from incomplete coupling steps .

- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% formic acid) assess purity (>95% required for biological assays) .

How can computational modeling predict the compound’s biological targets and binding affinity?

Advanced Research Question

- Target Prediction : Similar triazole-benzamide hybrids inhibit kinases (e.g., FLT3) or enzymes like 5-lipoxygenase-activating protein (FLAP). Use molecular docking (AutoDock Vina) with PDB structures (e.g., 3V6A for FLT3) to identify potential binding pockets .

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-receptor complexes. Key interactions include hydrogen bonds with the triazole sulfur and hydrophobic contacts with the tert-butyl group .

What strategies resolve contradictions in bioactivity data across similar compounds?

Advanced Research Question

- Structure-Activity Relationship (SAR) : Compare analogs with varying substituents. For example:

- Data Normalization : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .

How should researchers handle toxicity and stability challenges during in vitro studies?

Basic Research Question

- Stability : Store the compound in amber vials at –20°C to prevent thioether oxidation. Pre-formulate with DMSO (≤0.1% v/v in cell media) to avoid solvent toxicity .

- Cytotoxicity Screening : Use MTT assays on HEK293 or HepG2 cells. IC50 values >10 µM are preferable for further development .

What experimental designs validate the compound’s mechanism of action in disease models?

Advanced Research Question

- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to confirm selectivity. FLT3 inhibitors like AC220 (IC50 <1 nM) serve as benchmarks .

- Pathway Analysis : Use RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis markers like caspase-3 activation) .

How can substituent modifications optimize pharmacokinetic properties?

Advanced Research Question

- LogP Optimization : Introduce polar groups (e.g., morpholine) to the benzamide moiety to lower logP from ~4.5 to ~3.5, enhancing aqueous solubility .

- Metabolic Stability : Replace the dihydroquinoline group with a pyridine ring to reduce CYP3A4-mediated oxidation .

What safety protocols are critical for handling this compound in the lab?

Basic Research Question

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure. The compound may irritate mucous membranes .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal. Collect organic waste in halogen-resistant containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.